molecular formula C12H15N3OS B3277928 (4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone CAS No. 668480-03-3

(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone

Cat. No.: B3277928
CAS No.: 668480-03-3
M. Wt: 249.33 g/mol
InChI Key: CSKIZXZBVMAUCD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(4-Methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone: is a chemical compound with a complex structure that includes a piperazine ring substituted with a methyl group and a thienopyrrole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves multiple steps, starting with the preparation of the piperazine ring and the thienopyrrole moiety separately. These components are then coupled using appropriate reagents and reaction conditions to form the final product. Common synthetic routes may include nucleophilic substitution reactions, condensation reactions, and cyclization processes.

Industrial Production Methods: In an industrial setting, the production of this compound would likely involve large-scale chemical synthesis using reactors and equipment designed for high-yield and high-purity production. The process would be optimized to minimize waste and ensure the safety of the workers and the environment.

Chemical Reactions Analysis

Types of Reactions: This compound can undergo various chemical reactions, including oxidation, reduction, substitution, and addition reactions.

Common Reagents and Conditions:

  • Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.

  • Substitution: Nucleophilic substitution reactions can be carried out using alkyl halides and amines.

  • Addition: Reagents like Grignard reagents and organolithium compounds can be used for addition reactions.

Major Products Formed: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation reactions may yield carboxylic acids or ketones, while reduction reactions may produce alcohols or amines.

Scientific Research Applications

This compound has several applications in scientific research, including:

  • Chemistry: It can be used as a building block for the synthesis of more complex molecules.

  • Biology: It may serve as a ligand for biological receptors or enzymes.

  • Medicine: Potential therapeutic applications include the development of new drugs for various diseases.

  • Industry: It can be used in the production of materials with specific properties, such as polymers or coatings.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, leading to a cascade of biological responses. The exact mechanism would depend on the specific application and the biological system .

Comparison with Similar Compounds

This compound is unique due to its specific structural features, which differentiate it from other similar compounds. Some similar compounds include:

  • Olanzapine: A related compound with a similar piperazine ring structure.

  • 7-chloro-4-(4-methylpiperazin-1-yl)-10H-thieno[3,4-b][1,5]benzodiazepine: Another compound with a piperazine ring and a thieno moiety.

These compounds share some structural similarities but differ in their substituents and overall molecular architecture, leading to different properties and applications.

Properties

IUPAC Name

(4-methylpiperazin-1-yl)-(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H15N3OS/c1-14-3-5-15(6-4-14)12(16)10-8-11-9(13-10)2-7-17-11/h2,7-8,13H,3-6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CSKIZXZBVMAUCD-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1CCN(CC1)C(=O)C2=CC3=C(N2)C=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H15N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

249.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Reactant of Route 2
Reactant of Route 2
(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Reactant of Route 3
Reactant of Route 3
(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Reactant of Route 4
Reactant of Route 4
(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Reactant of Route 5
Reactant of Route 5
(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone
Reactant of Route 6
(4-methylpiperazin-1-yl)(4H-thieno[3,2-b]pyrrol-5-yl)methanone

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.